

Biophysical Properties of the Histone H2b(29-35) Peptide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Histone H2b(29-35)

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Introduction

Histone proteins are the chief protein components of chromatin, acting as spools around which DNA winds. They are subject to a vast array of post-translational modifications (PTMs) that play critical roles in regulating chromatin structure, gene expression, and DNA repair.^{[1][2]} The N-terminal tails of core histones, including Histone H2B, are flexible, protrude from the nucleosome core, and are hotspots for these modifications.^{[1][3]} This guide focuses on the biophysical properties of a specific peptide fragment, **Histone H2B(29-35)**, providing quantitative data, detailed experimental protocols, and workflow visualizations to support further research and therapeutic development.

Peptide Overview

The **Histone H2B(29-35)** peptide is a synthetic heptapeptide corresponding to amino acid residues 29-35 of the human Histone H2B protein.^{[4][5]} This region is part of the highly charged N-terminal tail.^[6]

Property	Description
Name	Histone H2B (29-35)
Sequence	Arg-Lys-Arg-Ser-Arg-Lys-Glu-OH (RKRSRKE)
Source	Synthetic peptide corresponding to human H2B
Primary Function	Substrate for cGMP-dependent protein kinase

Quantitative Biophysical Data

The primary quantitative data available for the **Histone H2B(29-35)** peptide pertains to its interaction with cGMP-dependent protein kinase.

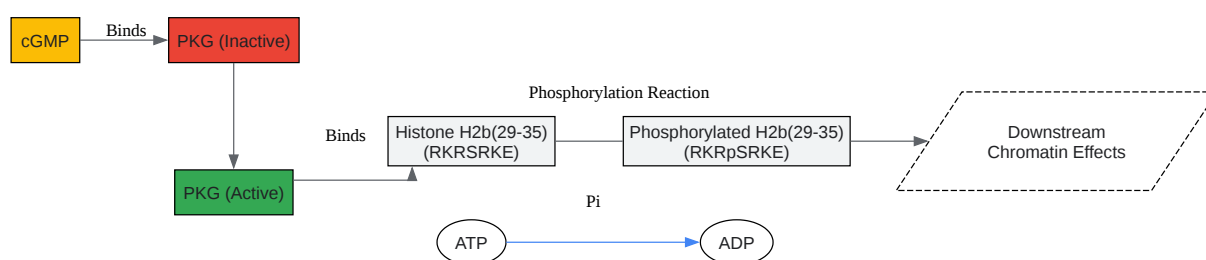
Parameter	Value	Enzyme	Significance
K _M	21 μ M	cGMP-dependent protein kinase	Michaelis Constant: Indicates the substrate concentration at which the reaction rate is half of V _{max} . A lower K _M signifies a higher affinity of the enzyme for the substrate.
V _{max}	4.4 μ mol/min/mg	cGMP-dependent protein kinase	Maximum Reaction Velocity: Represents the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.

Table of Kinase Interaction Properties for **Histone H2B(29-35)**. Data sourced from Echelon Biosciences.[\[4\]](#)

While direct structural data for this specific short peptide is limited, studies on the full-length Histone H2B monomer provide context. Far-UV circular dichroism shows that the isolated H2B monomer is approximately 31% helical.[7] However, the N-terminal tails of histones are generally considered to be intrinsically disordered.[3][6]

Signaling and Functional Pathway

Histone H2B(29-35) functions as a substrate for cGMP-dependent protein kinase (PKG). This interaction implies a role in cellular signaling pathways where PKG is active. The kinase transfers a phosphate group to a serine or threonine residue within its substrate. For H2B(29-35), the likely phosphorylation site is Serine-32. This phosphorylation event can alter the peptide's charge and conformation, potentially influencing its interaction with other proteins or DNA, a key mechanism in chromatin regulation.



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H2B(29-35) as a substrate for cGMP-dependent protein kinase (PKG).

Experimental Protocols

Kinase Activity Assay (for K_m and V_{max} Determination)

This protocol outlines a general method for determining the kinetic parameters of an enzyme-substrate interaction, such as that between PKG and **Histone H2B(29-35)**, typically using a radiometric assay with ^{32}P -labeled ATP.

Objective: To measure the rate of phosphorylation of the H2B(29-35) peptide by cGMP-dependent protein kinase at varying substrate concentrations to determine K_M and V_{max} .

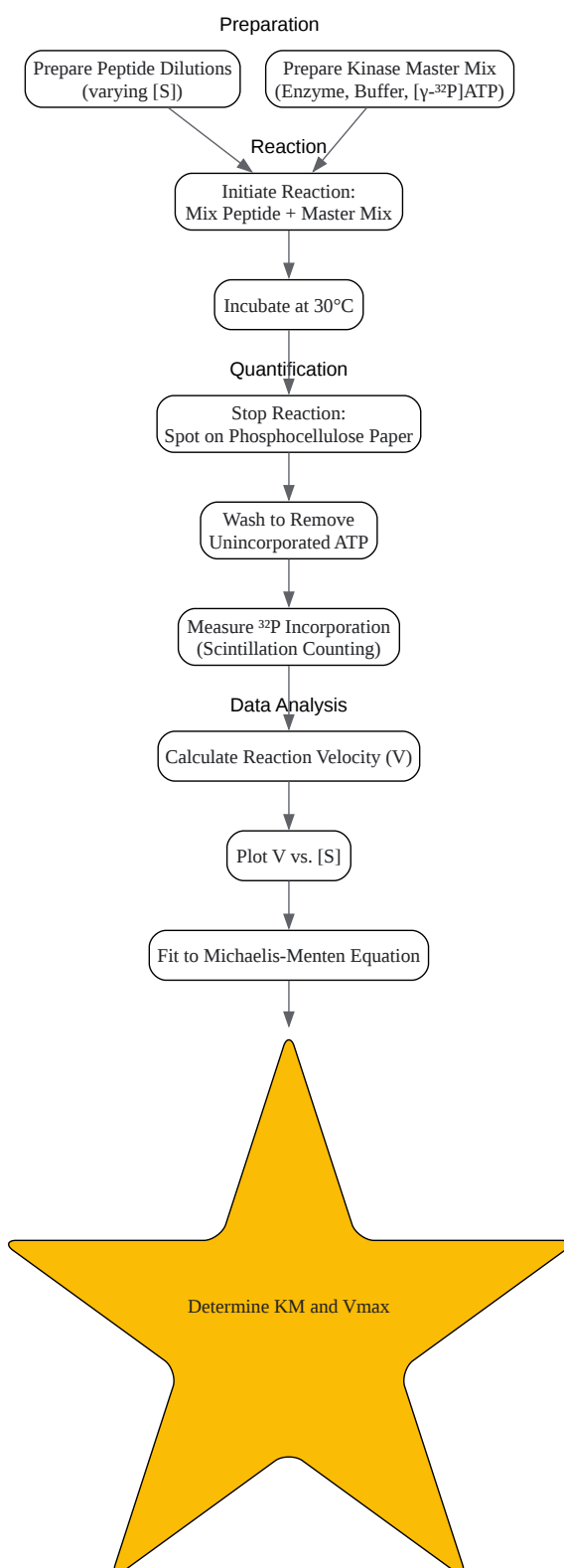
Materials:

- Purified cGMP-dependent protein kinase (PKG)
- Synthetic **Histone H2B(29-35)** peptide
- [γ - ^{32}P]ATP
- Non-labeled ATP
- Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl_2 , 1 mM DTT, 10 μM cGMP)
- Phosphocellulose paper discs
- Phosphoric acid (0.75%)
- Scintillation counter and vials
- Stop solution (e.g., 75 mM H_3PO_4)

Procedure:

- Prepare Substrate Dilutions: Create a series of dilutions of the H2B(29-35) peptide in the kinase reaction buffer, ranging from concentrations well below to well above the expected K_M (e.g., 1 μM to 200 μM).
- Prepare Master Mix: Prepare a reaction master mix containing the kinase reaction buffer, a fixed concentration of PKG enzyme, and [γ - ^{32}P]ATP (spiked with non-labeled ATP to achieve the desired specific activity and final concentration, e.g., 100 μM).
- Initiate Reaction: Start the kinase reaction by adding the master mix to each of the peptide dilutions. Incubate at a constant temperature (e.g., 30°C) for a predetermined time where the reaction is linear (e.g., 10 minutes).

- **Stop Reaction:** Terminate the reactions by spotting a small volume of each reaction mixture onto a phosphocellulose paper disc. The positively charged peptide will bind to the negatively charged paper, while the ATP will not.
- **Wash Discs:** Immediately place the discs in a beaker of 0.75% phosphoric acid. Wash multiple times with fresh phosphoric acid to remove unincorporated $[\gamma\text{-}^{32}\text{P}]\text{ATP}$.
- **Quantify Phosphorylation:** Place the washed and dried discs into scintillation vials with a scintillation cocktail. Measure the amount of incorporated ^{32}P using a scintillation counter.
- **Data Analysis:**
 - Convert the counts per minute (CPM) to moles of phosphate incorporated per unit time (e.g., pmol/min) using the specific activity of the ATP.
 - Plot the initial reaction velocity (V) against the substrate concentration [S].
 - Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the K_M and V_{max} values. A Lineweaver-Burk plot ($1/V$ vs. $1/[S]$) can also be used for visualization.



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Workflow for a typical kinase activity assay.

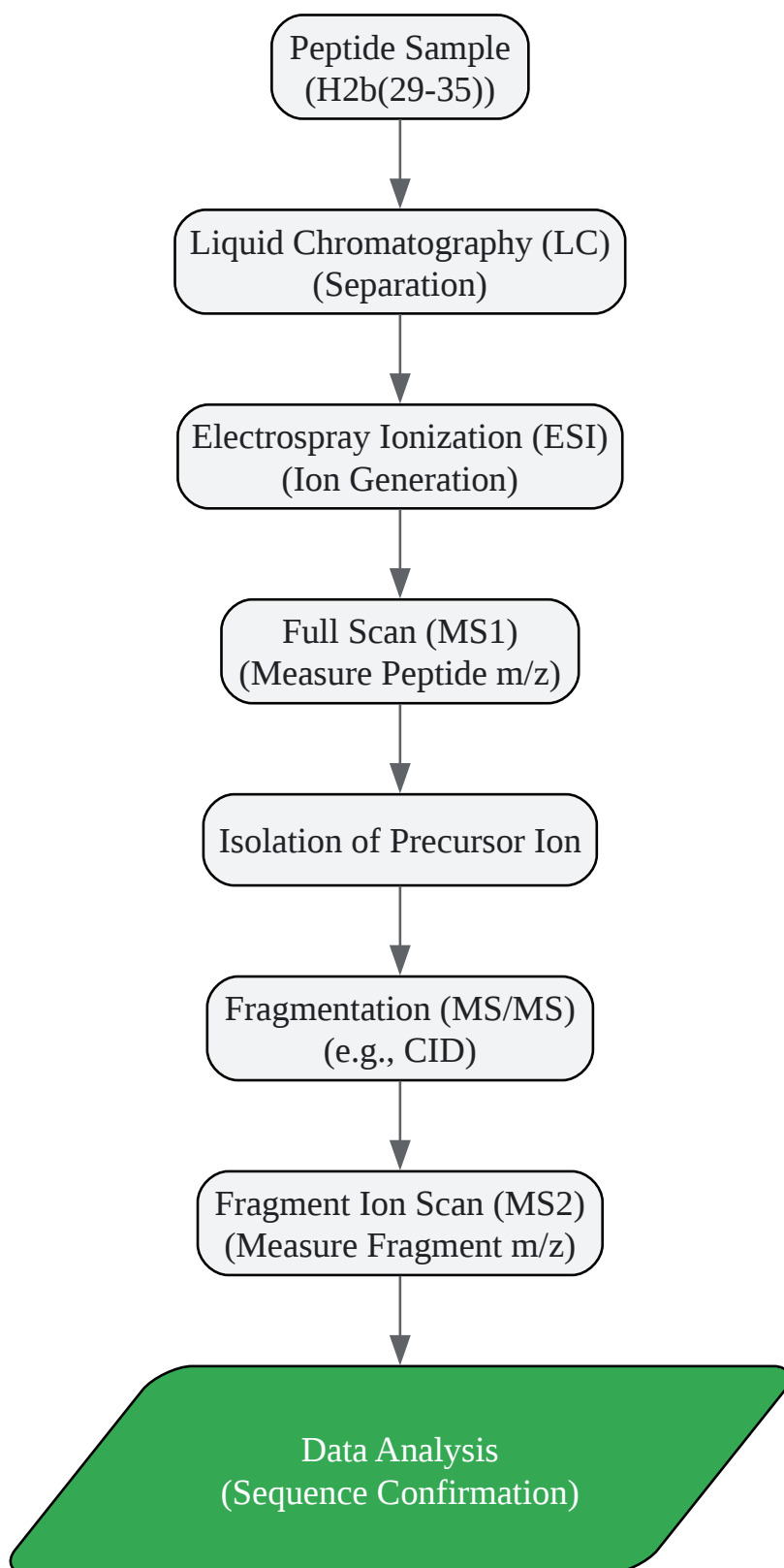
Mass Spectrometry for Peptide Characterization

Mass spectrometry (MS) is a fundamental technique for confirming the identity and purity of synthetic peptides and for analyzing post-translational modifications.^{[8][9][10][11]} A "bottom-up" approach is standard for peptide analysis.

Objective: To confirm the mass and sequence of the synthetic H2B(29-35) peptide.

Procedure:

- **Sample Preparation:** Dissolve the synthetic peptide in a suitable solvent (e.g., 0.1% formic acid in water). For complex mixtures, an acid extraction of histones followed by enzymatic digestion would be necessary.^{[12][13]}
- **Chromatographic Separation (LC):** Inject the sample into a liquid chromatography system (e.g., nanoLC). The peptide is separated from impurities on a reversed-phase column (e.g., C18) using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).^[9]
- **Ionization (ESI):** As the peptide elutes from the LC column, it is ionized, typically using electrospray ionization (ESI), which generates multiply charged gas-phase ions.
- **Mass Analysis (MS1):** The ions are guided into the mass spectrometer. A full scan (MS1) is performed to measure the mass-to-charge (m/z) ratios of all ions. The molecular weight of the peptide can be determined from the m/z values of its different charge states.
- **Fragmentation (MS/MS):** The ion corresponding to the H2B(29-35) peptide is isolated and fragmented using methods like Collision-Induced Dissociation (CID) or Electron-Capture/Transfer Dissociation (ECD).^{[10][11]}
- **Fragment Ion Analysis (MS2):** The m/z ratios of the resulting fragment ions are measured.
- **Data Analysis:** The fragment ion spectrum (MS/MS) provides sequence information. The masses of the fragments (e.g., b- and y-ions) are matched to the theoretical fragments of the RKRSRKE sequence to confirm its identity. This data can also pinpoint the exact location of any modifications.



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Workflow for peptide characterization by LC-MS/MS.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure of peptides and proteins in solution.^{[6][7]} While short, unstructured peptides like H2B(29-35) may not show a strong signal, this method is crucial for analyzing conformational changes upon binding to other molecules or under different buffer conditions.

Objective: To characterize the secondary structure of H2B(29-35).

Procedure:

- **Sample Preparation:** Dissolve the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer must be free of components that absorb in the far-UV region.
- **Instrument Setup:** Use a CD spectropolarimeter. Set the wavelength range for scanning (e.g., 190-260 nm for secondary structure). A quartz cuvette with a short path length (e.g., 1 mm) is used.^[14]
- **Blank Measurement:** Record a spectrum of the buffer alone.
- **Sample Measurement:** Record a spectrum of the peptide solution.
- **Data Processing:**
 - Subtract the blank spectrum from the sample spectrum.
 - Convert the raw data (ellipticity) to mean residue ellipticity $[\theta]$.
 - Analyze the resulting spectrum. A random coil conformation, expected for this peptide, is characterized by a strong negative band near 200 nm. An α -helical structure would show negative bands at ~222 and ~208 nm and a positive band at ~192 nm.^[7]

Conclusion

The **Histone H2B(29-35)** peptide is a valuable tool for studying chromatin biology, primarily serving as a specific substrate for cGMP-dependent protein kinase. The provided quantitative data on its kinase interaction ($K_M = 21 \mu\text{M}$, $V_{\text{max}} = 4.4 \mu\text{mol/min/mg}$) offers a baseline for functional and inhibitory studies.^[4] While this short, highly charged peptide is likely intrinsically

disordered in isolation, its biophysical properties can be further explored using the detailed protocols provided herein. Understanding the interplay of this peptide fragment with modifying enzymes is a critical step toward deciphering the complex language of the histone code and developing targeted therapeutics for diseases involving chromatin dysregulation.

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- To cite this document: BenchChem. [Biophysical Properties of the Histone H2b(29-35) Peptide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15599608#biophysical-properties-of-histone-h2b-29-35-peptide]

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